molecular formula C13H16O B8272050 2-(1-Phenylcyclopentyl)acetaldehyde

2-(1-Phenylcyclopentyl)acetaldehyde

Cat. No.: B8272050
M. Wt: 188.26 g/mol
InChI Key: LQBHJTRJOJXZJR-UHFFFAOYSA-N
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Description

2-(1-Phenylcyclopentyl)acetaldehyde is an organic compound characterized by a cyclopentane ring substituted with a phenyl group at the 1-position and an acetaldehyde moiety at the adjacent carbon.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-(1-phenylcyclopentyl)acetaldehyde

InChI

InChI=1S/C13H16O/c14-11-10-13(8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2

InChI Key

LQBHJTRJOJXZJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Aldehydes in Pheromone Systems

(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)
  • Structural Differences :
    • DMCHA isomers feature a cyclohexenyl ring (unsaturated cyclohexane) with geminal dimethyl groups, whereas 2-(1-phenylcyclopentyl)acetaldehyde has a saturated cyclopentane ring with a phenyl substituent.
    • The conjugated double bond in DMCHA enhances electrophilicity at the aldehyde group compared to the fully saturated cyclopentane system in the target compound.
  • Functional Similarities: Both compounds are aldehydes with bulky cyclic substituents, which influence volatility and receptor binding in pheromone systems. DMCHA isomers are key components of aggregation pheromones in beetles (e.g., Anthonomus grandis, Curculio caryae), suggesting that 2-(1-phenylcyclopentyl)acetaldehyde may have analogous ecological roles .
  • Synthetic Relevance :
    • DMCHA isomers are synthesized as Grandlure III and IV, used in pest control. The cyclopentane analog may require distinct synthetic routes due to reduced ring strain and absence of double bonds .
Table 1: Key Properties of Cyclic Aldehydes
Compound Structure Type Key Functional Groups Applications Reference
2-(1-Phenylcyclopentyl)acetaldehyde Saturated cyclopentane Aldehyde Potential pheromone candidate N/A
(Z)-DMCHA Unsaturated cyclohexene Aldehyde, conjugated Pheromone (Grandlure III)
(E)-DMCHA Unsaturated cyclohexene Aldehyde, conjugated Pheromone (Grandlure IV)

Functional Group Variants: Acetic Acid Derivative

2-(1-Phenylcyclopentyl)acetic Acid
  • Structural Relationship :
    • The carboxylic acid derivative replaces the aldehyde group with a carboxylic acid, increasing polarity and hydrogen-bonding capacity.
  • Physicochemical Properties :
    • Collision cross-section (CCS) data for 2-(1-phenylcyclopentyl)acetic acid adducts (e.g., [M+H]⁺ CCS = 148.1 Ų) indicate a compact molecular geometry, influenced by the cyclopentane ring’s rigidity .
    • The aldehyde form is expected to exhibit lower CCS values due to reduced hydrogen-bonding and smaller functional group size.
Table 2: Predicted Collision Cross-Sections (CCS) for 2-(1-Phenylcyclopentyl)acetic Acid Adducts
Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 205.12232 148.1
[M+Na]⁺ 227.10426 158.8
[M-H]⁻ 203.10776 151.0

Reactivity and Environmental Stability

  • Aldehyde Artifacts :
    • Atmospheric studies on acetaldehyde (a simpler analog) reveal artifact formation in Teflon sampling systems under ozone exposure, increasing background concentrations by 2–8 ppb .
    • 2-(1-Phenylcyclopentyl)acetaldehyde may exhibit similar sensitivity to oxidative environments due to its aldehyde group, necessitating inert storage conditions.

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